L-Valine Benzyl Ester p-Toluenesulfonate Salt: A Comprehensive Technical Guide
L-Valine Benzyl Ester p-Toluenesulfonate Salt: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Valine benzyl ester p-toluenesulfonate salt is a crucial chiral building block and intermediate in the synthesis of various pharmaceuticals and complex peptides.[1] Its structure, which combines the amino acid L-valine with a benzyl ester protecting group and a p-toluenesulfonate counter-ion, offers enhanced stability and solubility in organic solvents, making it highly valuable in multi-step organic syntheses.[2] This technical guide provides an in-depth overview of the chemical properties, synthesis, and analysis of L-Valine benzyl ester p-toluenesulfonate salt, tailored for professionals in the fields of chemical research and drug development.
Core Chemical and Physical Properties
L-Valine benzyl ester p-toluenesulfonate salt is a white to off-white crystalline solid.[2] The benzyl ester group serves to protect the carboxylic acid functionality of the valine molecule, while the p-toluenesulfonate salt form enhances its stability and handling characteristics.[2]
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 16652-76-9 | [3] |
| Molecular Formula | C₁₉H₂₅NO₅S | [4] |
| Molecular Weight | 379.47 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 160-162 °C | |
| Optical Rotation | -3.8° to -3.2° | [2] |
| Purity | ≥98% | [4] |
Solubility
Applications in Research and Drug Development
The primary application of L-Valine benzyl ester p-toluenesulfonate salt is as a key intermediate in the synthesis of the angiotensin II receptor blocker, Valsartan .[1][2] Valsartan is a widely used antihypertensive medication.
Beyond its role in the synthesis of Valsartan, this compound is extensively utilized in:
-
Peptide Synthesis: It serves as a protected form of L-valine, enabling its controlled incorporation into peptide chains during both solid-phase and solution-phase peptide synthesis.[1]
-
Chiral Synthesis: As an enantiomerically pure compound, it is a valuable starting material for the synthesis of other chiral molecules, where maintaining stereochemical integrity is crucial.[1]
Experimental Protocols
Synthesis of L-Valine Benzyl Ester p-Toluenesulfonate Salt (Fischer-Speier Esterification)
This method involves the direct esterification of L-valine with benzyl alcohol using p-toluenesulfonic acid as a catalyst. The reaction is driven to completion by the azeotropic removal of water.
Materials:
-
L-Valine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Toluene (or a safer alternative like cyclohexane)
-
Seed crystal of L-Valine benzyl ester p-toluenesulfonate salt
Procedure:
-
To a reaction vessel equipped with a Dean-Stark apparatus, add L-valine, benzyl alcohol, and p-toluenesulfonic acid monohydrate in a suitable solvent such as toluene.[5]
-
Heat the mixture to reflux to facilitate the azeotropic removal of water.[5]
-
Monitor the reaction progress by observing the amount of water collected.
-
Once the reaction is complete, cool the solution to 60-90 °C.[5]
-
Inoculate the solution with a seed crystal of L-Valine benzyl ester p-toluenesulfonate salt to induce crystallization.[5]
-
Gradually cool the mixture to 0-10 °C to maximize the crystal yield.[5]
-
Collect the crystals by filtration, wash with cold toluene, and dry under vacuum.[5]
Purification by Recrystallization
Further purification can be achieved by recrystallization to obtain a product with high enantiomeric and chemical purity.
Materials:
-
Crude L-Valine benzyl ester p-toluenesulfonate salt
-
Suitable solvent system (e.g., isopropanol)
Procedure:
-
Dissolve the crude product in a minimal amount of the chosen solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum. The use of sonication has been reported to accelerate the crystallization rate.[6]
Analytical Methods
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
Chiral HPLC is a critical technique to determine the enantiomeric excess of the final product, ensuring that racemization has not occurred during synthesis.
Typical Method Parameters:
-
Chiral Stationary Phase: A suitable chiral column is required. The selection is often empirical and based on the specific properties of the analyte.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used.
-
Detection: UV detection is typically employed.
Note: The development of a specific chiral HPLC method requires careful optimization of the stationary phase, mobile phase composition, and flow rate to achieve baseline separation of the enantiomers.
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
-
¹H NMR: Expected signals would include those for the aromatic protons of the benzyl and p-toluenesulfonate groups, the methine and methyl protons of the valine residue, and the methylene protons of the benzyl group.
-
¹³C NMR: Signals corresponding to the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the valine and benzyl groups would be expected.
-
FT-IR: Characteristic absorption bands for the N-H bonds of the primary amine salt, the C=O stretch of the ester, the S=O stretches of the sulfonate group, and the aromatic C-H and C=C bonds would be present.
Visualizations
Synthesis Workflow
Caption: A generalized workflow for the synthesis of L-Valine benzyl ester p-toluenesulfonate salt.
Role as a Pharmaceutical Intermediate
Caption: The role of L-Valine benzyl ester p-toluenesulfonate salt as a key intermediate in the synthesis of Valsartan.
Conclusion
L-Valine benzyl ester p-toluenesulfonate salt is a commercially significant and synthetically versatile molecule. Its well-defined chemical and physical properties, coupled with established synthetic and purification protocols, make it an indispensable tool for researchers and professionals in the pharmaceutical industry. A thorough understanding of its characteristics and handling is paramount for its effective and safe utilization in the development of life-saving medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. calpaclab.com [calpaclab.com]
- 5. EP0985658B1 - Process for producing l-valine benzyl ester p-toluenesulfonate - Google Patents [patents.google.com]
- 6. Enantiomeric resolution of p-toluenesulfonate of valine benzyl ester by preferential crystallizaion. | Sigma-Aldrich [merckmillipore.com]
